![molecular formula C19H19ClN2O4 B2964653 methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 825661-94-7](/img/structure/B2964653.png)
methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a pyrano ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with simpler building blocks. The exact method would depend on the specific properties of the compound and the starting materials available .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The types of chemical reactions that this compound can undergo would depend on its functional groups. For example, the amino group (-NH2) could participate in acid-base reactions, while the ester group (-COO-) could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, could be determined through experimental testing .Scientific Research Applications
Chemical Synthesis and Reactivity
Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, similar in structure to the compound , can be converted into various heterocyclic derivatives, demonstrating the versatility of pyran-based compounds in synthesizing diverse heterocyclic frameworks. These transformations involve reactions with different nucleophilic reagents, leading to the formation of diazanaphthalene, pyrazole, isoxazoline, pyridine, and other derivatives, which are of interest due to their potential biological activities and applications in material science (Harb et al., 1989).
Biological Activity
The synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives has been explored, starting from precursors that bear resemblance to the compound of interest. These compounds have been prepared with the anticipation of antihypertensive activity, showcasing the potential of such chemicals in medicinal chemistry research (Kumar & Mashelker, 2006).
Antimicrobial and Anticancer Agents
Pyrazole derivatives synthesized from related compounds have been evaluated for their in vitro antimicrobial and anticancer activities, highlighting the significant potential of pyran and pyrazole based compounds in developing new therapeutic agents. Some of these compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, indicating the importance of structural modifications in enhancing biological activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to the compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the related indole derivatives that the compound likely interacts with its targets, leading to changes that result in its biological activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These affected pathways and their downstream effects contribute to the compound’s diverse biological activities .
Result of Action
It can be inferred from the related indole derivatives that the compound likely has a broad spectrum of biological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-4-22-10(2)9-13-15(18(22)23)14(11-7-5-6-8-12(11)20)16(17(21)26-13)19(24)25-3/h5-9,14H,4,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUNZUVLQDDAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2964570.png)
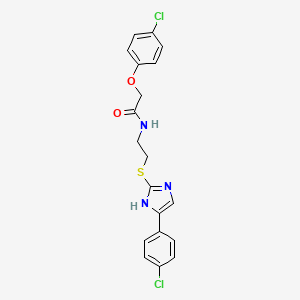
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2964573.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2964576.png)
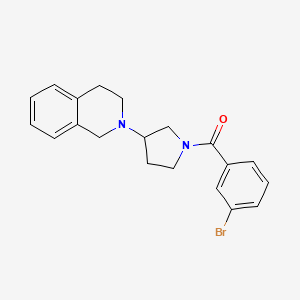
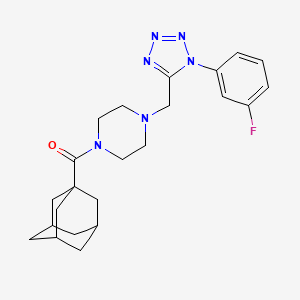
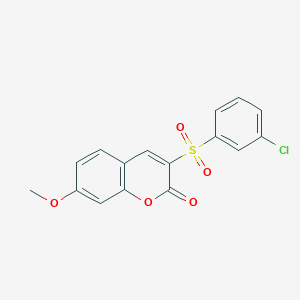


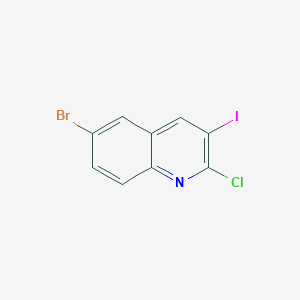
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2964590.png)
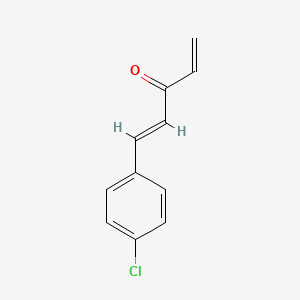
![N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2964593.png)
